![molecular formula C₁₁H₁₅NO B1144622 Acetamide, N-[2-(1-methylethyl)phenyl]- CAS No. 19246-04-9](/img/structure/B1144622.png)

Acetamide, N-[2-(1-methylethyl)phenyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

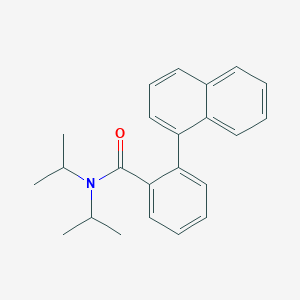

“Acetamide, N-[2-(1-methylethyl)phenyl]-” is a chemical compound . It belongs to the class of organic compounds known as carboximidic acids, which are organic acids with the general formula RC(=N)-OH (R=H, organic group) .

Synthesis Analysis

A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized by Priyanka et al. using 1-phenylethylamine and substituted phenols . The synthesized phenoxy compounds were examined for their anti-inflammatory activity and analgesic activity .Molecular Structure Analysis

The molecular structure of “Acetamide, N-[2-(1-methylethyl)phenyl]-” is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

N-(2-isopropylphenyl)acetamide: and its derivatives are actively studied in medicinal chemistry for their potential therapeutic effects. Researchers synthesize new pharmaceuticals or improve existing processes by studying the molecular interactions and physicochemical properties of these compounds . The compound’s ability to interact with various functional groups makes it a candidate for designing novel drugs tailored for safety and efficacy.

Pharmacological Activities

Phenoxy acetamide derivatives, which include N-(2-isopropylphenyl)acetamide , have been investigated for their anti-inflammatory and analgesic activities. Studies have shown that compounds with halogen substitutions on the phenoxy ring exhibit significant pharmacological effects . This highlights the compound’s role in developing new medications for pain management and inflammation control.

Genotoxicity Assessment

In pharmaceutical drug substances, N-(2-isopropylphenyl)acetamide is evaluated for its genotoxic impurities. It’s crucial to control these impurities based on daily dosage levels due to their potential carcinogenic effects. The compound is used to study the reaction between acetonitrile and different bases and to determine trace level acetamide in drug substances . This application is essential for ensuring the safety of pharmaceutical products.

Chemical Synthesis

The compound serves as a building block in chemical synthesis, particularly in the creation of complex molecules with pharmaceutical relevance. Its structural flexibility allows chemists to design and synthesize a wide range of derivatives, which can lead to the discovery of new drugs with improved therapeutic profiles .

Wirkmechanismus

Target of Action

The primary targets of Acetamide, N-[2-(1-methylethyl)phenyl]- are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Acetamide, N-[2-(1-methylethyl)phenyl]- . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.

Eigenschaften

IUPAC Name |

N-(2-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8(2)10-6-4-5-7-11(10)12-9(3)13/h4-8H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHQJQDKJOVFRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876501 |

Source

|

| Record name | ACETAMIDE, N-[2-(1-METHYLETHYL)PHENYL]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-[2-(1-methylethyl)phenyl]- | |

CAS RN |

19246-04-9 |

Source

|

| Record name | ACETAMIDE, N-[2-(1-METHYLETHYL)PHENYL]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: The study highlights the cytotoxic activity of certain isatin derivatives. How does the position of substituents on the phenyl ring influence this activity?

A1: The research by [] demonstrates that the position of substituents on the N-phenyl ring significantly impacts the cytotoxic activity of these isatin derivatives. Specifically, they found that ortho substitutions on the phenyl ring resulted in greater cytotoxic activity compared to meta or para substitutions. This suggests that the spatial orientation of the substituent plays a crucial role in the interaction of these compounds with their biological targets, ultimately influencing their efficacy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)

![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)